2,2'-Pentane-1,5-diyldiaziridine
Overview
Description
2,2’-Pentane-1,5-diyldiaziridine is an organic compound characterized by a three-membered ring containing two nitrogen atoms. This compound is known for its high strain and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Pentane-1,5-diyldiaziridine typically involves the reaction of 2,2-disubstituted 4-cyanobutanals with excess ammonia over acidic heterogeneous catalysts at temperatures ranging from 20 to 150°C and pressures of 15 to 500 bar. The reaction products are then hydrogenated with excess hydrogen in the presence of cobalt-, nickel-, ruthenium-, or other noble metal-containing catalysts at temperatures of 60 to 150°C and pressures of 50 to 500 bar .
Industrial Production Methods: Industrial production of 2,2’-Pentane-1,5-diyldiaziridine follows similar synthetic routes but on a larger scale, ensuring the use of high-pressure reactors and continuous flow systems to maintain the required reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Pentane-1,5-diyldiaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diazirines.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Major Products:
Oxidation: Diazirines.
Reduction: Amines.
Substitution: Various substituted diaziridines depending on the nucleophile used.
Scientific Research Applications
2,2’-Pentane-1,5-diyldiaziridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a precursor for diazirine photoaffinity probes.
Biology: Used in the study of enzyme mechanisms and protein interactions through photoaffinity labeling.
Medicine: Investigated for its potential neurotropic activity and low toxicity.
Industry: Employed in the production of polymers and other advanced materials due to its unique reactivity.
Mechanism of Action
The mechanism by which 2,2’-Pentane-1,5-diyldiaziridine exerts its effects involves the formation of highly reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then interact with various molecular targets, including proteins and nucleic acids, leading to covalent modifications and functional changes .
Comparison with Similar Compounds
Diaziridine: A non-substituted analog with similar reactivity but different physical properties.
Diazirine: A related compound used extensively in photoaffinity labeling due to its ability to form carbenes upon irradiation.
Uniqueness: 2,2’-Pentane-1,5-diyldiaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines and diazirines. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Properties
IUPAC Name |
2-[5-(aziridin-2-yl)pentyl]aziridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1(2-4-8-6-10-8)3-5-9-7-11-9/h8-11H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJKFNECQJFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CCCCCC2CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298547 | |
Record name | 2,2'-pentane-1,5-diyldiaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28695-53-6 | |
Record name | NSC124130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-pentane-1,5-diyldiaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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